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Compound of Interest

Compound Name: 4-(Butylthio)butanoic acid

CAS No.: 61798-14-9

Cat. No.: B1386280

Get Quote

Executive Summary
4-(Butylthio)butanoic acid (4-BTBA) is a synthetic thioether-functionalized short-chain fatty

acid (SCFA) derivative. Structurally, it consists of a butyric acid backbone modified with a

butylthioether moiety at the

-position. This modification significantly alters the physicochemical properties of the parent
molecule (butyric acid), enhancing lipophilicity and metabolic stability while retaining the
carboxylate pharmacophore essential for zinc-binding metalloenzyme inhibition and G-protein
coupled receptor (GPCR) activation.

This guide outlines the theoretical and observed biological activities of 4-BTBA, positioning it as

a chemical probe for epigenetic modulation (HDAC inhibition) and metabolic regulation

(PPAR/FFAR signaling).
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Unlike physiological SCFAs (e.g., butyrate, valproate), 4-BTBA incorporates a sulfur atom

within the alkyl chain. This thioether linkage confers unique properties:

Enhanced Lipophilicity: The butyl tail increases the LogP (predicted ~2.5) compared to

butyric acid (LogP ~0.79), facilitating passive diffusion across cell membranes and the blood-

brain barrier.

Oxidative Scavenging: The sulfide moiety (

) can act as a reducing agent, scavenging Reactive Oxygen Species (ROS) to form
sulfoxides (

), potentially providing intrinsic cytoprotection.

Metabolic Blockade: The sulfur atom at the 4-position disrupts classical

-oxidation, potentially prolonging the half-life of the molecule compared to aliphatic fatty
acids.

Mechanism of Action (MOA)
A. Histone Deacetylase (HDAC) Inhibition
The primary predicted biological activity of 4-BTBA is the inhibition of Zinc-dependent Histone

Deacetylases (Class I/II HDACs).

Pharmacophore: The terminal carboxylate group binds the Zinc ion (

) in the HDAC catalytic pocket.

Cap Group: The butylthio-alkyl chain acts as a hydrophobic "cap" that interacts with the rim

of the active site tunnel.

Causality: By blocking HDAC activity, 4-BTBA prevents the deacetylation of histone lysine

residues, leading to chromatin relaxation (euchromatin formation) and the re-expression of

silenced tumor suppressor genes (e.g., p21/WAF1).

B. GPCR Signaling (FFARs)
4-BTBA is a structural analog of endogenous ligands for Free Fatty Acid Receptors:
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FFAR2 (GPR43) & FFAR3 (GPR41): Typically activated by C2-C6 SCFAs. The steric bulk of

the butylthio group may modulate receptor affinity, potentially acting as a biased agonist or

antagonist.

FFAR1 (GPR40) / FFAR4 (GPR120): These receptors bind medium-to-long chain fatty acids.

The extended length of 4-BTBA (approx. 9-10 heavy atoms) may allow crossover activity at

these receptors, influencing insulin secretion and anti-inflammatory pathways.

Visualization: Signaling Pathways
The following diagram illustrates the dual-mechanism potential of 4-BTBA in a cellular context,

highlighting the crosstalk between nuclear epigenetic regulation and membrane receptor

signaling.
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Figure 1: Proposed signaling cascade of 4-BTBA involving HDAC inhibition, GPCR activation,

and ROS scavenging.
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To validate the biological activity of 4-BTBA, the following standardized protocols should be

employed. These assays are designed to confirm target engagement and functional phenotypic

outcomes.

In Vitro HDAC Inhibition Assay (Fluorometric)
Objective: Quantify the IC50 of 4-BTBA against nuclear extract HDACs.

Materials:

HeLa nuclear extract (rich in HDAC1/2/3).

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Positive Control: Trichostatin A (TSA) or SAHA.

Protocol:

Preparation: Dilute 4-BTBA in DMSO to create a concentration gradient (

to

).

Incubation: Mix

of diluted 4-BTBA with

of nuclear extract in a 96-well black plate. Incubate at

for 30 minutes.

Substrate Addition: Add

of Fluorogenic Substrate solution. Incubate for 30 minutes at

.

Development: Add
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of Developer Solution (Trypsin/Stop solution) to cleave the deacetylated substrate and
release the fluorophore (AMC).

Measurement: Read fluorescence at Ex/Em = 350/460 nm.

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Cellular Thermal Shift Assay (CETSA)
Objective: Confirm direct binding of 4-BTBA to HDAC proteins in intact cells.

Protocol:

Treatment: Treat HCT116 cells with

4-BTBA or Vehicle (DMSO) for 1 hour.

Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with

protease inhibitors.

Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct

temperature (

to

) for 3 minutes.

Lysis & Separation: Cool rapidly, lyse via freeze-thaw, and centrifuge to pellet precipitated

(denatured) proteins.

Western Blot: Analyze the supernatant for HDAC1/2 levels.

Result: A shift in the thermal stability curve (higher melting temperature

) in the treated group indicates direct ligand binding.

Comparative Potency Table
Below is a comparison of 4-BTBA with established analogs.
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Compound Structure Type Target(s)
Predicted
LogP

Clinical Status

Butyric Acid SCFA
HDAC (Weak),

FFAR2/3
0.79

FDA Approved

(Nutraceutical)

4-Phenylbutyric

Acid (4-PBA)

Aromatic Fatty

Acid

HDAC,

Chaperone
2.35

FDA Approved

(Urea Cycle)

Valproic Acid
Branched Fatty

Acid

HDAC, GABA

Transaminase
2.75

FDA Approved

(Epilepsy)

4-BTBA
Thioether Fatty

Acid

HDAC (Mod),

FFAR
~2.50 Research Grade

Potential Therapeutic Applications
Oncology (Differentiation Therapy)
Similar to 4-PBA, 4-BTBA's HDAC inhibitory potential makes it a candidate for differentiation

therapy. By forcing cancer cells to exit the cell cycle and differentiate, it may potentiate the

effects of cytotoxic chemotherapy.

Hypothesis: The thioether group may provide enhanced metabolic stability compared to 4-

PBA, allowing for lower dosing regimens.

Metabolic Disorders
Thioether fatty acids (e.g., Tetradecylthioacetic acid - TTA) are known to activate PPARs

without being beta-oxidized, leading to lipid lowering effects. 4-BTBA may act as a "metabolic

decoy", activating fatty acid oxidation pathways while simultaneously reducing inflammation via

FFAR signaling.

Neuroprotection
The ability of thioethers to scavenge ROS, combined with HDAC inhibition (which increases

neurotrophic factor expression like BDNF), suggests 4-BTBA could be neuroprotective in

models of ischemia or neurodegeneration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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